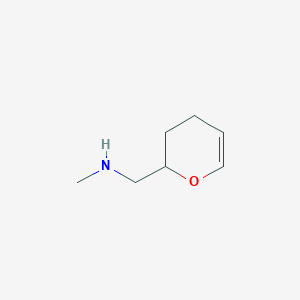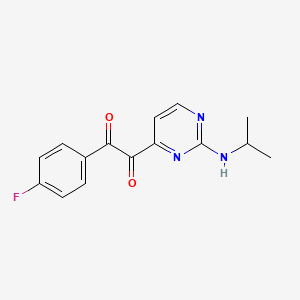
1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine is an organic compound that features a pyran ring structure with a methylamine group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine typically involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality and consistency of the product .
化学反応の分析
Types of Reactions
1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
科学的研究の応用
1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the methylamine group.
2,3-Dihydrofuran: Another compound with a similar ring structure but different functional groups.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H13NO/c1-8-6-7-4-2-3-5-9-7/h3,5,7-8H,2,4,6H2,1H3 |
InChIキー |
XWQKLSSUNUCHIW-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCC=CO1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)
![N-[2-(4-chlorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B8734393.png)










![(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B8734456.png)
